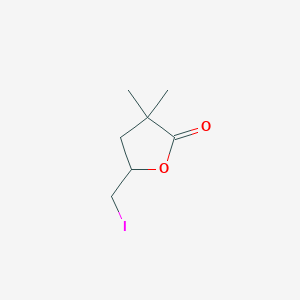
5-(Iodomethyl)-3,3-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Iodomethyl)-3,3-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group attached to a dimethyloxolanone ring. It is a versatile intermediate used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the product lactone . This method is preferred due to the optimal entropic and enthalpic parameters of activation for forming five-membered rings.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ethyl acetate as a solvent and sodium iodide as a reagent in a reflux setup for about 6 hours is a common approach .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as thiocyanate ions, leading to the formation of methyl thiocyanate.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Thiocyanate ions, carboxylates.
Solvents: Ethyl acetate, acetonitrile.
Reaction Conditions: Reflux, room temperature, or slightly elevated temperatures.
Major Products Formed
Scientific Research Applications
5-(Iodomethyl)-3,3-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one involves the formation of a cyclic iodonium intermediate, which is then attacked by nucleophiles such as carboxylate groups. This leads to the formation of lactones, which are five-membered rings favored due to their optimal entropic and enthalpic parameters .
Comparison with Similar Compounds
Similar Compounds
Iodomethane: Similar in that it contains an iodomethyl group, but differs in its simpler structure and higher reactivity.
Methyl Iodide: Another simple iodomethyl compound used in methylation reactions.
Adamantane Derivatives: Compounds with similar applications in drug delivery and surface recognition.
Uniqueness
5-(Iodomethyl)-3,3-dimethyloxolan-2-one is unique due to its specific ring structure and the presence of both iodomethyl and dimethyloxolanone groups, which confer distinct reactivity and stability compared to simpler iodomethyl compounds.
Properties
IUPAC Name |
5-(iodomethyl)-3,3-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-7(2)3-5(4-8)10-6(7)9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRCAWDIWXOKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)CI)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520208 |
Source


|
| Record name | 5-(Iodomethyl)-3,3-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90897-98-6 |
Source


|
| Record name | 5-(Iodomethyl)-3,3-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
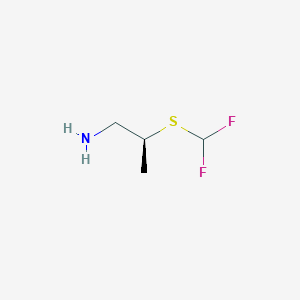
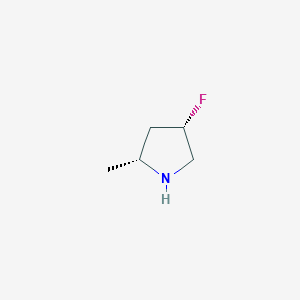
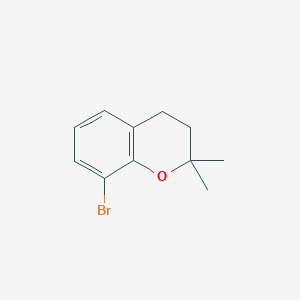
![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
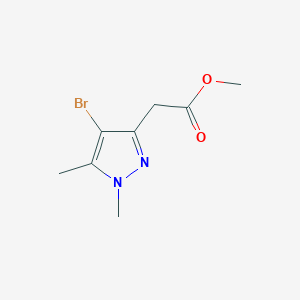
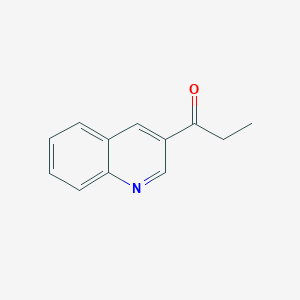
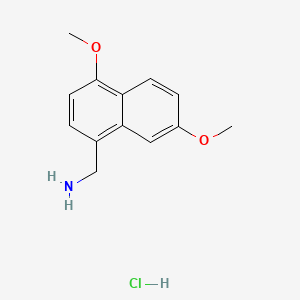
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)
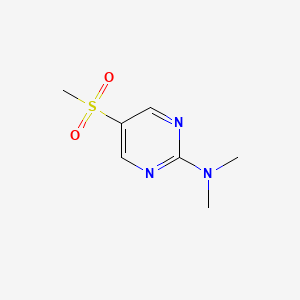
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
